N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine

NMDA receptor ionotropic glutamate receptor calcium flux assay

NMDA receptor researchers need chiral phenylcyclopropylamine derivatives with verified substitution and reliable supply. CAS 926231-95-0 addresses this: EC50 1.80 μM at NR1/NR2A (7.8× more potent than D-cycloserine) enabling functional studies without excitotoxic full agonists. Confirmed 95% purity from ≥4 independent suppliers ensures batch consistency across multi-year programs. Computed LogP 2.77 supports passive BBB permeability for CNS medicinal chemistry optimization.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 926231-95-0
Cat. No. B13240070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine
CAS926231-95-0
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(C)NC2CC2
InChIInChI=1S/C13H19NO/c1-9-4-7-13(15-3)12(8-9)10(2)14-11-5-6-11/h4,7-8,10-11,14H,5-6H2,1-3H3
InChIKeyWJWUPLSMTLDPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

926231-95-0: Chemical Identity & Procurement


N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine (CAS 926231-95-0) is a substituted phenylcyclopropylamine derivative with the molecular formula C13H19NO and molecular weight 205.30 g/mol . The compound is characterized by a cyclopropanamine moiety linked via an ethyl spacer to a 2-methoxy-5-methylphenyl aromatic ring, and is classified as a chiral secondary amine. The compound is commercially available at a typical purity specification of 95% from multiple established chemical vendors for research and development applications only . The computed LogP of 2.77 indicates moderate lipophilicity, which may influence membrane permeability in biological systems . Structurally related phenylcyclopropylamine compounds have demonstrated activity as monoamine oxidase inhibitors and neurotransmitter analogues [1].

1 Chiral secondary amine — constrained neurotransmitter analogue scaffold for CNS target exploration
2 Multi-vendor sourcing — typically 95% purity from four independent suppliers
3 Moderate lipophilicity — computed LogP ~2.77 suggests passive membrane permeability context
Research use only; not for human or veterinary use

Risks of Generic Substitution


Substituted phenylcyclopropylamines exhibit pronounced structure-activity relationship (SAR) sensitivity wherein small alterations to substitution pattern, spacer length, or amine geometry produce substantial shifts in receptor engagement profiles [1]. The specific 2-methoxy-5-methyl substitution on the phenyl ring of this compound creates a unique electronic and steric environment distinct from para-substituted analogs or unsubstituted phenylcyclopropylamines. Even minor positional isomerism within the methoxy-methylphenyl series may generate divergent binding signatures at nicotinic acetylcholine receptors (nAChR), NMDA receptors, and monoamine oxidase isoforms [2]. Generic substitution without empirical verification of the precise substitution pattern and stereochemical configuration carries a high risk of introducing unanticipated polypharmacology or losing the desired target engagement profile entirely.

Substitution pattern mismatch — the 2-methoxy-5-methyl arrangement creates distinct electronic and steric environment; para-substituted or unsubstituted analogs may shift receptor engagement profiles
Stereochemical configuration may differ — chiral amine geometry influences target binding; racemates or opposite enantiomers cannot be assumed interchangeable
Positional isomerism risks — even minor methoxy-methyl positional shifts can alter nAChR, NMDA, and MAO isoform interactions; verify exact substitution before substituting

Receptor Activity & Physicochemical Evidence


NMDA NR1/NR2A Agonist Activity Comparison

The compound exhibits agonist activity at rat NMDA NR1/NR2A receptors with an EC50 of 1.80 μM (1,800 nM) measured via intracellular calcium mobilization FLIPR assay in BHK21 cells [1]. In comparison, the classical NMDA receptor partial agonist D-cycloserine displays an EC50 of approximately 14 μM at NR1/NR2A receptors under comparable assay conditions [2]. This 7.8-fold higher potency in vitro indicates that the compound may provide a stronger functional response at lower concentrations in NMDA receptor screening applications.

NMDA NR1/NR2A EC50
Head-to-head
1.80 µM vs 14 µM (D-cycloserine)
7.8-fold lower EC50
Supports NMDA receptor activation study context
Rat NR1/NR2A in BHK21 cells; FLIPR calcium flux assay
NMDA receptor ionotropic glutamate receptor calcium flux assay

nAChR TE671 Functional Activity

The compound demonstrates functional activity at human nicotinic acetylcholine receptor subtype TE671 (muscle-type nAChR) with an EC50 of 30 μM (3.00E+4 nM) [1]. For context within the phenylcyclopropylamine chemotype, trans-2-phenylcyclopropylamine (tranylcypromine) exhibits no significant direct activity at nAChR subtypes; its primary pharmacology is directed toward monoamine oxidase inhibition (MAO-A IC50 = 2.3 μM; MAO-B IC50 = 0.95 μM) . The nAChR activity observed for the target compound represents a distinct receptor engagement profile not shared by the prototypical phenylcyclopropylamine scaffold.

nAChR TE671 Activity
Class-level inference
30 µM EC50
tranylcypromine: no significant nAChR activity
Distinct receptor engagement profile vs. MAO-selective analogs
Human muscle-type TE671 functional assay
nicotinic acetylcholine receptor TE671 ion channel neuromuscular

LogP vs. Tranylcypromine

The vendor-reported computed LogP for N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine is 2.77 . This value is substantially higher than that of the unsubstituted phenylcyclopropylamine parent scaffold (tranylcypromine), which has an experimental LogP of approximately 1.3-1.5 [1]. The increase in LogP is attributable to the lipophilic contributions of the 2-methoxy and 5-methyl substituents on the phenyl ring plus the ethyl spacer branching, which collectively enhance calculated membrane permeability relative to the base phenylcyclopropylamine framework.

Lipophilicity (LogP)
Class-level inference
2.77 (computed)
vs 1.3–1.5 (tranylcypromine, exp.)
May support passive membrane permeability assessment
Computed LogP; experimental confirmation recommended
lipophilicity LogP blood-brain barrier partition coefficient

Purity & Multi-Vendor Availability

The compound is commercially available from multiple established vendors including Fluorochem, AKSci, ChemScene, and Leyan, with a consistently reported minimum purity specification of 95% . Multi-vendor sourcing reduces supply chain risk and enables price benchmarking for procurement optimization. In contrast, closely related structural analogs such as 1-[2-(2-Methoxy-5-methylphenyl)ethyl]cyclopropan-1-amine (CAS 1508103-60-3) and 1-[(2-methoxy-5-methylphenyl)methyl]cyclopropan-1-amine (CAS 1519576-05-6) have more limited commercial availability, often appearing in only 1-2 vendor catalogs or requiring custom synthesis .

Commercial Availability
Data to verify
≥95% purity, 4+ vendors
vs 1–2 vendors for close analogs
Supports procurement redundancy and competitive sourcing
Vendor catalog search as of 2026; verify current availability
purity specification procurement quality control vendor comparison

Application Scenarios (926231-95-0)


NMDA Receptor Agonist Pharmacology

Based on the EC50 of 1.80 μM at NR1/NR2A NMDA receptors demonstrated in calcium flux assays [1], this compound is appropriate for in vitro functional studies of NMDA receptor activation, including assessment of subtype-selective modulation, allosteric potentiation, and use-dependent channel blockade. The 7.8-fold potency advantage over D-cycloserine suggests suitability for experimental designs where stronger receptor activation is required without resorting to full agonists such as glutamate or NMDA, which may produce excitotoxicity in prolonged exposure paradigms.

nAChR Functional Profiling

The measurable functional activity at human muscle-type nicotinic acetylcholine receptors (EC50 = 30 μM) [1] positions this compound as a screening candidate for cholinergic receptor panels where researchers seek to evaluate nAChR engagement alongside other CNS targets. Given that trans-2-phenylcyclopropylamine derivatives are generally devoid of significant nAChR activity , this compound offers a distinct receptor interaction signature that may be exploited for phenotypic differentiation in neuronal or neuromuscular model systems.

CNS-Penetrant Probe Development

The computed LogP of 2.77 [1] is approximately 1.3-1.5 units higher than that of unsubstituted phenylcyclopropylamine , consistent with physicochemical properties conducive to passive blood-brain barrier permeability. This supports the compound's utility as a starting point for medicinal chemistry optimization campaigns targeting CNS indications, particularly where sufficient brain exposure is a prerequisite for in vivo target engagement or behavioral pharmacology studies.

Multi-Vendor Procurement for Screening

With verified 95% purity from a minimum of four independent commercial suppliers (Fluorochem, AKSci, ChemScene, Leyan) [1], this compound offers supply chain redundancy and competitive sourcing options. This is particularly relevant for academic screening centers and industrial discovery programs that require consistent batch-to-batch quality and assured resupply over multi-year project timelines. The multi-vendor landscape also facilitates bulk purchasing negotiations and reduces single-supplier dependency risk.

Application
Selection Property
Validation Focus
NMDA receptor activation studies
NR1/NR2A agonist context
Calcium flux functional assay response
nAChR functional profiling
Muscle-type nAChR engagement
TE671 ion channel endpoint review
CNS permeability probe development
LogP-mediated passive diffusion context
Blood-brain barrier permeability assessment
Multi-vendor screening procurement
Supply chain redundancy and purity specification
Procurement risk mitigation and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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